1-(2-chloro-5-fluorophenyl)ethanol
Description
Significance as a Privileged Structure Motif in Advanced Organic Synthesis
The concept of "privileged structures" is a cornerstone of modern medicinal chemistry and drug discovery. nih.govnih.govmdpi.com These are molecular scaffolds that demonstrate the ability to bind to multiple, often unrelated, biological targets, making them valuable starting points for the development of new therapeutic agents. nih.govbenthamdirect.com The 1-(2-chloro-5-fluorophenyl)ethanol framework can be considered a privileged structure due to the versatile nature of its substituted phenyl ring and the reactive hydroxyl group.
The presence of both chloro and fluoro substituents on the phenyl ring is of particular importance. Halogens can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. The specific substitution pattern in this compound, with chlorine at the ortho position and fluorine at the meta position relative to the ethanol (B145695) substituent, creates a unique electronic and steric environment. This arrangement can facilitate specific interactions within the binding pockets of enzymes or receptors.
The ethanol side chain, with its chiral center at the carbon bearing the hydroxyl group, introduces another layer of complexity and potential for specificity. The (R)- and (S)-enantiomers of this compound can exhibit distinct biological activities, a common phenomenon for chiral drugs. nih.gov The hydroxyl group itself is a key functional group, capable of forming hydrogen bonds, a critical interaction in molecular recognition. Furthermore, it serves as a handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.
The utility of this scaffold is evident in its incorporation into a variety of more complex molecules. For instance, derivatives of halogenated phenylethanols are investigated for their potential as intermediates in the synthesis of agrochemicals and pharmaceuticals. The strategic placement of halogen atoms can enhance the efficacy and selectivity of the final products.
Overview of Research Trajectories and Academic Relevance for Halogenated Phenylethanols
Research into halogenated phenylethanols, including this compound, is driven by their importance as versatile building blocks in organic synthesis. A significant area of investigation focuses on the development of efficient and stereoselective methods for their preparation.
One prominent research trajectory is the use of biocatalysis. The asymmetric reduction of the corresponding ketone, 2-chloro-5-fluoroacetophenone, using alcohol dehydrogenases (ADHs) from various microorganisms has been shown to be a highly effective method for producing enantiomerically pure (R)- or (S)-1-(2-chloro-5-fluorophenyl)ethanol. This approach is favored for its high selectivity, mild reaction conditions, and environmentally friendly nature.
Chemical methods for the synthesis of these compounds are also actively being explored. These include the reduction of the precursor ketone using various chemical reducing agents and chiral catalysts. While these methods can be effective, they often require more stringent reaction conditions and may produce a mixture of enantiomers, necessitating further purification steps.
The academic relevance of halogenated phenylethanols extends to their use in the synthesis of a wide range of organic compounds. The hydroxyl group can be readily converted into other functional groups, such as ethers, esters, and amines, opening up avenues for the creation of diverse molecular architectures. The halogenated phenyl ring can participate in various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the construction of complex biaryl structures.
Furthermore, the study of halogenated phenylethanols contributes to a deeper understanding of fundamental concepts in organic chemistry, including stereochemistry, reaction mechanisms, and the influence of electronic and steric effects on reactivity. The unique properties conferred by the halogen substituents make these compounds interesting subjects for both theoretical and experimental investigations.
Below is a table summarizing some of the key properties of this compound:
| Property | Value |
| Molecular Formula | C8H8ClFO |
| Molecular Weight | 174.60 g/mol nih.gov |
| Appearance | Varies depending on purity and form |
| Chirality | Exists as (R) and (S) enantiomers nih.gov |
The ongoing research into this compound and related halogenated phenylethanols underscores their significance in contemporary organic chemistry. As our understanding of their properties and reactivity deepens, so too will their application in the development of new technologies and medicines.
Structure
3D Structure
Properties
Molecular Formula |
C8H8ClFO |
|---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
1-(2-chloro-5-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3 |
InChI Key |
FIYGPNJJPRDZHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)Cl)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 2 Chloro 5 Fluorophenyl Ethanol and Its Stereoisomers
Enantioselective Synthetic Routes to 1-(2-chloro-5-fluorophenyl)ethanol
The demand for enantiomerically pure this compound has driven the development of highly selective synthetic strategies. These methods are crucial for producing the desired stereoisomer with high purity, which is often a critical factor for the biological activity of the final pharmaceutical product.
Biocatalytic and Chemoenzymatic Approaches
Biocatalysis and chemoenzymatic synthesis have emerged as powerful tools for the production of chiral alcohols due to their high selectivity, mild reaction conditions, and environmentally friendly nature. nih.gov These methods often utilize enzymes or whole-cell systems to achieve high enantiomeric excess (e.e.).
The asymmetric bioreduction of the corresponding prochiral ketone, 2'-chloro-5'-fluoroacetophenone (B1587285), is a common and effective method for producing enantiomerically pure this compound. This transformation is typically catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). nih.govnih.gov
Several microorganisms have been identified that can perform this reduction with high stereoselectivity. For instance, strains of Saccharomyces cerevisiae have been shown to reduce 2'-chloroacetophenone (B1665101) derivatives to the corresponding (R)-alcohols with high yield and enantiomeric excess. researchgate.netnih.gov In one study, using Saccharomyces cerevisiae B5, the (R)-enantiomer was obtained with over 99% e.e. researchgate.net The use of co-substrates like ethanol (B145695) can enhance the conversion rate by regenerating the necessary cofactor, NADH. nih.gov
| Biocatalyst | Substrate | Product | Enantiomeric Excess (e.e.) | Yield | Reference |
|---|---|---|---|---|---|
| Saccharomyces cerevisiae B5 | 2'-chloroacetophenone | (R)-2'-chloro-1-phenylethanol | >99% | >99% | researchgate.net |
| Recombinant E. coli expressing LK08 (a ketoreductase mutant) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | >99% | Full conversion | researchgate.net |
| Recombinant E. coli with NADH-dependent reductase CmCR | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | 99% | 96% | ucsf.edu |
To improve the efficiency and selectivity of biocatalytic reductions, enzyme engineering and directed evolution have been extensively employed. acs.orgrsc.orgdiva-portal.org These techniques allow for the modification of enzymes like ketoreductases and alcohol dehydrogenases to enhance their activity towards specific substrates, improve their stability, and increase their enantioselectivity. nih.govzhaw.ch
For example, a ketoreductase from Chryseobacterium sp. CA49, ChKRED20, was engineered to improve the production of (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol. nih.gov Through error-prone PCR and site-saturation mutagenesis, a mutant with a 15-fold increase in catalytic efficiency was developed, enabling the complete conversion of high concentrations of the substrate. nih.gov Similarly, directed evolution of an alcohol dehydrogenase from Thermoanaerobacter brockii has been used to enhance its activity towards bulky ketones. rsc.org
| Original Enzyme | Engineering Strategy | Improved Property | Application | Reference |
|---|---|---|---|---|
| Ketoreductase ChKRED20 | Error-prone PCR, site-saturation mutagenesis | 15-fold increased kcat/Km | Synthesis of (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol | nih.gov |
| Alcohol dehydrogenase from Rhodococcus ruber (ADH-A) | Directed evolution | Increased activity towards the least favored enantiomer | Production of acyloins and aryl-substituted vicinal diols | diva-portal.org |
| Ketoreductase from Sporidiobolus salmonicolor (Ssal-KRED) | Hotspot engineering, machine learning | 64-fold improved activity (Kcat) | Synthesis of an (R,R)-trans alcohol intermediate for ipatasertib | zhaw.ch |
Whole-cell catalysis offers several advantages over using isolated enzymes, including the in-situ regeneration of expensive cofactors like NAD(P)H and protection of the enzyme from the reaction environment. nih.govnih.gov This approach simplifies the process and reduces costs, making it attractive for industrial-scale production. researchgate.net
The use of recombinant E. coli cells expressing a specific ketoreductase or alcohol dehydrogenase is a common strategy. ucsf.edu For instance, recombinant E. coli expressing a NADH-dependent reductase has been successfully used for the efficient biosynthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol. ucsf.edu In another example, Saccharomyces cerevisiae cells were used for the asymmetric reduction of 2'-chloroacetophenone, achieving high yields and enantioselectivity. researchgate.netnih.gov The optimization of reaction conditions, such as pH, temperature, and the use of co-solvents, is crucial for maximizing the efficiency of whole-cell catalysis. researchgate.netucsf.edu
Asymmetric Catalytic Hydrogenation Utilizing Chiral Catalysts
Asymmetric catalytic hydrogenation is a powerful method for the enantioselective synthesis of chiral alcohols from prochiral ketones. mdpi.comnih.govwikipedia.org This technique typically employs transition metal catalysts, such as ruthenium, rhodium, or iridium, complexed with chiral ligands. researchgate.nettandfonline.com The choice of ligand is critical for achieving high enantioselectivity. nih.gov
Noyori-type catalysts, which consist of a ruthenium center coordinated with a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand, are highly effective for the asymmetric hydrogenation of a wide range of ketones. nih.govharvard.edu The reaction mechanism is believed to involve a six-membered pericyclic transition state where the hydride is transferred from the metal to the carbonyl carbon. nih.govacs.org The enantioselectivity is controlled by the specific chirality of both the diphosphine and diamine ligands. nih.gov
| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|
| Ru(II)-TsDPEN-p-cymene | α-chloroacetophenone | R | 96% | nih.gov |
| RuCl2(PPh3)3/(1R,2R)-N,N'-bis-(2-p-tosylaminobenzyl) | Acetophenone (B1666503) | Not specified | 76% | researchgate.net |
| RuCl2(TPP)3 on chiral amine modified hydroxyapatite | Acetophenone | Not specified | 77.8% | pku.edu.cn |
Kinetic Resolution Strategies (e.g., Enzymatic Hydrolysis of Racemic Acetates)
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the two enantiomers. beilstein-journals.orgnih.govrsc.orgrsc.org Enzymatic kinetic resolution, particularly through the hydrolysis of racemic acetates using lipases, is a widely used method. mdpi.com
In the context of this compound, this would involve the acylation of the racemic alcohol, followed by the enantioselective hydrolysis of the resulting racemic acetate (B1210297). Lipases, such as those from Candida antarctica (Novozym 435), are often used for this purpose due to their high enantioselectivity. mdpi.com The slower-reacting enantiomer of the acetate and the hydrolyzed alcohol can then be separated. The efficiency of the resolution is determined by the enantiomeric ratio (E-value), with higher values indicating better separation. mdpi.com
Non-Stereoselective Synthetic Pathways to this compound
The synthesis of racemic this compound, where both the (R) and (S) enantiomers are produced in equal amounts, can be achieved through several reliable and well-established chemical methods. These pathways are valued for their simplicity and efficiency when stereopurity is not a requirement. The primary precursor for these methods is 2'-chloro-5'-fluoroacetophenone.
Key non-stereoselective methods include the reduction of the corresponding ketone using metal hydrides and catalytic hydrogenation with standard catalysts.
Reduction with Sodium Borohydride (B1222165): A common and straightforward laboratory method for producing this compound is the reduction of 2'-chloro-5'-fluoroacetophenone using sodium borohydride (NaBH₄). This reagent is a mild and selective reducing agent that readily converts ketones to secondary alcohols. masterorganicchemistry.comblogspot.com The reaction is typically carried out in a protic solvent, such as ethanol or methanol. The hydride from the borohydride attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent yields the racemic alcohol. masterorganicchemistry.comyoutube.com Because the starting ketone is prochiral, the hydride attack occurs with equal probability from either face of the planar carbonyl group, resulting in a 50:50 mixture of the two enantiomers. masterorganicchemistry.com
Grignard Reaction: An alternative non-stereoselective route involves the use of a Grignard reagent. This classic carbon-carbon bond-forming reaction can be adapted to produce the target alcohol. The synthesis involves the reaction of 2-chloro-5-fluorobenzaldehyde (B1362322) with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). The nucleophilic methyl group of the Grignard reagent adds to the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the intermediate magnesium alkoxide to give the final racemic product, this compound.
Catalytic Hydrogenation: Catalytic hydrogenation is another effective method for the non-stereoselective reduction of 2'-chloro-5'-fluoroacetophenone. This process typically involves treating the ketone with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. While highly specialized chiral catalysts can achieve enantioselectivity, standard catalysts like palladium on carbon (Pd/C) or Raney nickel are not stereoselective and produce the racemic alcohol. masterorganicchemistry.com The reaction is often performed under pressure to facilitate the hydrogenation process.
Below is a summary of these non-stereoselective synthetic approaches.
| Method | Precursor | Reagent(s) | Product | Key Feature |
| Hydride Reduction | 2'-chloro-5'-fluoroacetophenone | 1. Sodium borohydride (NaBH₄) 2. Protic solvent (e.g., Ethanol) | Racemic this compound | Mild conditions, high yield, produces a racemic mixture. masterorganicchemistry.comumn.edu |
| Grignard Reaction | 2-chloro-5-fluorobenzaldehyde | 1. Methylmagnesium bromide (CH₃MgBr) 2. Acidic workup (e.g., H₃O⁺) | Racemic this compound | Forms a new carbon-carbon bond, non-stereoselective. |
| Catalytic Hydrogenation | 2'-chloro-5'-fluoroacetophenone | Hydrogen (H₂), Palladium on carbon (Pd/C) | Racemic this compound | Utilizes a heterogeneous catalyst, yields a racemic product. masterorganicchemistry.com |
Mechanistic Investigations of Synthetic Transformations Involving this compound Precursors and Analogs
Understanding the reaction mechanisms for the synthesis of this compound and its analogs provides critical insights into reaction kinetics, potential byproducts, and optimization strategies.
Mechanism of Ketone Reduction by Hydride Reagents: The reduction of acetophenone precursors by sodium borohydride follows a well-understood two-step mechanism. masterorganicchemistry.com
Nucleophilic Attack: The reaction initiates with the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex (BH₄⁻) to the electrophilic carbonyl carbon of the 2'-chloro-5'-fluoroacetophenone. The electron-withdrawing nature of the carbonyl oxygen polarizes the C=O bond, making the carbon atom susceptible to attack. This addition step breaks the π-bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetra-alkoxyborate intermediate where the boron atom is bonded to the oxygen of the newly formed secondary alcohol moiety. youtube.com
Protonation/Workup: In the second step, a protic solvent (like ethanol) or an aqueous acid added during workup protonates the negatively charged oxygen atom of the alkoxyborate intermediate. This step neutralizes the intermediate and liberates the final this compound product. masterorganicchemistry.com
Mechanism of the Grignard Reaction: The Grignard reaction is a powerful tool for forming carbon-carbon bonds. Its mechanism, when reacting with a carbonyl precursor, generally proceeds via a polar pathway. sigmaaldrich.com
Lewis Acid Coordination: The magnesium atom of the Grignard reagent (e.g., CH₃MgBr) acts as a Lewis acid and coordinates with the Lewis basic carbonyl oxygen of the precursor (e.g., 2-chloro-5-fluorobenzaldehyde). This coordination increases the electrophilicity of the carbonyl carbon.
Nucleophilic Addition: The highly polarized C-Mg bond delivers a nucleophilic carbanion (R⁻) to the now more electrophilic carbonyl carbon. This forms a new carbon-carbon bond and a magnesium alkoxide salt as a tetrahedral intermediate. rsc.org
Protonation: The final alcohol is obtained by quenching the reaction with an aqueous acid, which protonates the alkoxide. rsc.org
For certain substrates, particularly those prone to reduction, an alternative single-electron transfer (SET) mechanism may occur, which involves radical intermediates. sigmaaldrich.com
Mechanism of Catalytic Hydrogenation: The catalytic hydrogenation of a ketone like 2'-chloro-5'-fluoroacetophenone on a heterogeneous catalyst such as Pd/C involves a series of steps on the metal surface. masterorganicchemistry.com
Adsorption: Both the hydrogen gas (H₂) and the ketone precursor adsorb onto the surface of the palladium catalyst.
Hydrogen Dissociation: The H-H bond in the hydrogen molecule is cleaved, and individual hydrogen atoms bind to the catalyst surface.
Hydrogen Transfer: The adsorbed ketone undergoes stepwise addition of two hydrogen atoms. One hydrogen atom adds to the carbonyl oxygen, and the other adds to the carbonyl carbon. This process is generally considered a syn-addition, meaning both hydrogens add to the same face of the C=O double bond. masterorganicchemistry.com
Desorption: Once the reduction is complete, the resulting this compound molecule desorbs from the catalyst surface, freeing the active site for another catalytic cycle.
Investigations into the hydrogenation of acetophenone have shown that the reaction can proceed through a hydrogenation-dehydration mechanism, especially on acidic supports, where the initially formed alcohol can be further transformed. youtube.com
| Transformation | Key Mechanistic Steps | Intermediate(s) |
| NaBH₄ Reduction | 1. Nucleophilic attack by hydride (H⁻) on carbonyl carbon. 2. Protonation of the alkoxide by a protic source. masterorganicchemistry.comyoutube.com | Tetra-alkoxyborate |
| Grignard Reaction | 1. Lewis acid coordination of Mg to carbonyl oxygen. 2. Nucleophilic addition of the carbanion to the carbonyl carbon. 3. Protonation of the magnesium alkoxide. sigmaaldrich.comrsc.org | Magnesium alkoxide |
| Catalytic Hydrogenation | 1. Adsorption of H₂ and ketone onto the catalyst surface. 2. Dissociation of H₂. 3. Stepwise transfer of H atoms to the C=O group. 4. Desorption of the alcohol product. masterorganicchemistry.com | Surface-adsorbed species |
Stereochemical Aspects and Chiral Recognition Studies of 1 2 Chloro 5 Fluorophenyl Ethanol
Enantiomeric Purity Determination and Methodologies (e.g., Chiral HPLC)
The determination of enantiomeric purity, or enantiomeric excess (ee), is crucial for quantifying the stereochemical outcome of a chiral synthesis. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for separating and quantifying the enantiomers of chiral alcohols like 1-(2-chloro-5-fluorophenyl)ethanol. nih.gov
The successful separation of enantiomers relies on the differential interactions between each enantiomer and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used due to their broad applicability and versatility in various mobile phase modes. nih.govdp.tech For instance, columns like Chiralpak AD, which is based on amylose tris(3,5-dimethylphenylcarbamate), have proven effective for resolving a wide array of acidic and basic chiral compounds. dp.tech
The development of a specific chiral HPLC method involves optimizing several parameters:
Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. For phenylethanol derivatives, polysaccharide-based columns are often the first choice.
Mobile Phase: A mixture of a nonpolar solvent like n-hexane and a polar modifier such as ethanol (B145695) or isopropanol (B130326) is common for normal-phase chromatography. dp.tech The ratio of these solvents is fine-tuned to achieve optimal separation (resolution) and retention times. chromatographyonline.com
Additives: Small amounts of acidic or basic additives, like trifluoroacetic acid (TFA) or triethylamine (B128534) (TEA), can significantly improve peak shape and resolution, especially for acidic or basic analytes. dp.techchromatographyonline.com
Detection: A UV detector is typically used, set to a wavelength where the analyte exhibits strong absorbance. chromatographyonline.com
Once a method is developed, it is validated according to established guidelines to ensure its reliability. This process confirms the method's linearity, precision, accuracy, and sensitivity (Limit of Detection and Quantitation).
Table 1: Representative Parameters for Chiral HPLC Method Validation
| Parameter | Description | Typical Value/Range |
|---|---|---|
| Linearity (R²) | Measures how well the detector response correlates with analyte concentration. | > 0.999 |
| Precision (%RSD) | The closeness of agreement between a series of measurements. | < 2.0% |
| Accuracy (% Recovery) | The closeness of the measured value to the true value. | 98-102% |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be reliably quantified. | Analyte-dependent, often in the µg/mL range |
| Resolution (Rs) | The degree of separation between the two enantiomer peaks. | > 1.5 |
Absolute Configuration Assignment (e.g., X-ray Crystallography)
Assigning the absolute configuration—that is, designating an enantiomer as either (R) or (S)—is essential for understanding its stereochemical properties. The definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. ed.ac.uk This technique maps the electron density of a crystalline sample, allowing for the precise determination of the spatial arrangement of every atom in the molecule. ed.ac.uk
The process involves irradiating a single crystal of a pure enantiomer (or a derivative) with X-rays. The resulting diffraction pattern is analyzed to build a three-dimensional model of the molecule. ed.ac.uk By observing the effects of anomalous dispersion, crystallographers can unambiguously determine the absolute structure of the molecule in the crystal, which directly corresponds to the absolute configuration of the enantiomer. ed.ac.uknih.govacs.org
While X-ray crystallography is the gold standard, its application requires the formation of high-quality single crystals, which can be challenging. If suitable crystals cannot be obtained, the absolute configuration may be inferred through other means, such as:
Correlation with known standards: The enantiomer can be chemically converted to or synthesized from a compound whose absolute configuration is already known, without disturbing the chiral center.
Stereospecific Synthesis: Using a synthetic method where the stereochemical outcome is predictable, such as a well-understood asymmetric catalyst or biocatalyst, can allow for confident assignment of the product's configuration. researchgate.net
For this compound, its absolute configuration would be definitively assigned by obtaining a crystalline derivative of one of its enantiomers and performing a detailed X-ray diffraction analysis.
Stereochemical Control in Reaction Design for Phenylethanol Derivatives
Controlling the stereochemical outcome of a reaction is a central goal in modern organic synthesis. For the preparation of enantiomerically pure phenylethanol derivatives like this compound, the most common strategy is the asymmetric reduction of the corresponding prochiral ketone, 2'-chloro-5'-fluoroacetophenone (B1587285). tcichemicals.comnih.gov Two primary methodologies dominate this field: biocatalysis and asymmetric metal-based catalysis.
Biocatalysis: The use of enzymes, particularly alcohol dehydrogenases (ADHs) or whole-cell systems, offers a highly selective and environmentally friendly approach to producing enantiopure alcohols. nih.govencyclopedia.pub These biocatalysts can reduce ketones to either the (R) or (S) alcohol with exceptionally high enantiomeric excess (often >99% ee). nih.govresearchgate.net For example, studies on the closely related 1-(2-chlorophenyl)ethanone have shown that whole cells of Lactobacillus curvatus can mediate its reduction to the (S)-alcohol with over 99% ee. researchgate.net Similarly, engineered E. coli cells expressing specific carbonyl reductases have been developed for the production of other substituted (R)-phenylethanols. nih.gov The reaction conditions, such as pH, temperature, and the choice of a co-substrate for cofactor regeneration (e.g., isopropanol), are optimized to maximize both conversion and enantioselectivity. researchgate.netnih.gov
Table 2: Examples of Biocatalysts in Asymmetric Ketone Reduction
| Biocatalyst | Substrate Example | Product Configuration | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Lactobacillus curvatus | 1-(2-chlorophenyl)ethanone | (S) | >99% | researchgate.net |
| Recombinant E. coli (LXCAR) | 3'-(trifluoromethyl)acetophenone | (R) | >99.9% | nih.gov |
Asymmetric Catalysis: Transition metal complexes featuring chiral ligands are also powerful tools for asymmetric ketone reduction. The Noyori-type ruthenium catalysts, for example, are renowned for their efficiency in the asymmetric transfer hydrogenation of aromatic ketones, yielding chiral alcohols with high enantiopurity. This method involves the transfer of hydrogen from a source like isopropanol or formic acid to the ketone, guided by the chiral environment of the catalyst.
Chiral Pool Synthesis Strategies Related to this compound
Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials for the synthesis of more complex chiral molecules. studysmarter.co.uknih.govnih.gov Common chiral pool sources include amino acids, carbohydrates, and terpenes. nih.govnih.gov This approach cleverly incorporates pre-existing stereocenters into the target molecule, circumventing the need for an asymmetric step to create the chirality.
While a direct, documented chiral pool synthesis for this compound is not readily found in the literature, a hypothetical strategy can be envisioned. A plausible route could start from an enantiopure building block that contains a portion of the target structure. For example, a chiral precursor like an (R)- or (S)-epoxide or a diol, which can be derived from chiral pool materials through established methods like the Sharpless asymmetric dihydroxylation, could serve as a starting point. researchgate.net
The general principle would involve:
Selection of a Starting Material: Choose a simple, enantiopure molecule from the chiral pool, such as an amino acid or a simple sugar.
Functional Group Transformations: Employ a series of chemical reactions to modify the starting material, building the carbon skeleton and introducing the necessary functional groups.
Introduction of the Aromatic Moiety: The 2-chloro-5-fluorophenyl group would likely be introduced via a carbon-carbon bond-forming reaction, such as a Grignard or organolithium addition to a suitable electrophile.
This strategy leverages the inherent chirality of natural products to construct specific enantiomers of target molecules, representing a cornerstone of asymmetric synthesis. studysmarter.co.ukyoutube.com
Computational Chemistry and Quantum Chemical Analyses of 1 2 Chloro 5 Fluorophenyl Ethanol
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure
No published studies were identified that specifically report DFT calculations for the molecular geometry optimization and electronic structure of 1-(2-chloro-5-fluorophenyl)ethanol. Such a study would typically involve using functionals like B3LYP with a basis set such as 6-311++G(d,p) to determine optimized bond lengths, bond angles, and dihedral angles. These calculations would provide foundational insights into the molecule's three-dimensional structure and the distribution of electron density. For related molecules like 2-chloro-5-fluoro phenol (B47542), DFT has been used to establish a planar structure and analyze its fundamental vibrational modes nih.gov.
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO)
A specific Frontier Molecular Orbital (FMO) analysis for this compound is not available in the current scientific literature. This type of analysis is crucial for understanding a molecule's reactivity, identifying the Highest Occupied Molecular Orbital (HOMO) as the primary electron donor site and the Lowest Unoccupied Molecular Orbital (LUMO) as the electron acceptor site. The energy gap between HOMO and LUMO is a key indicator of chemical stability. For other compounds, FMO analysis has been used to predict electrochemical properties and stability researchgate.net.
Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions
There are no specific NBO analysis results for this compound in the reviewed literature. NBO analysis provides a detailed picture of charge delocalization, identifying hyperconjugative interactions between donor (lone pair or bond) and acceptor (antibonding) orbitals. These interactions are quantified by second-order perturbation theory to assess their contribution to molecular stability.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map for this compound has not been published. This computational tool visualizes the electrostatic potential on the electron density surface, highlighting regions susceptible to electrophilic and nucleophilic attack. Red-colored, electron-rich areas indicate sites for electrophilic attack, while blue-colored, electron-poor regions are prone to nucleophilic attack. This analysis is predictive of how the molecule will interact with other reagents.
Molecular Dynamics Simulations in Biocatalytic Systems
No studies documenting molecular dynamics (MD) simulations of this compound, particularly within biocatalytic systems, were found. MD simulations would be instrumental in understanding the dynamic behavior of the molecule over time, especially its interactions within a solvent or at the active site of an enzyme, providing insights into conformational changes and stability.
Enzyme-Substrate Docking Studies for Rational Design
While molecular docking is a common technique to predict the binding orientation of a small molecule to a protein target, no specific docking studies involving this compound have been published. Such studies are essential for rational drug design and for understanding enzyme-substrate interactions. For instance, docking studies on the related 2-chloro-5-fluoro phenol have been performed to investigate its antibacterial potential by modeling its interaction with proteins like Staphylococcus aureus Tyrosyl-tRNA synthetase nih.gov.
Predictive Modeling of Spectroscopic Data
There is no available research that presents predictive modeling of spectroscopic data (e.g., IR, Raman, NMR) for this compound based on computational methods. This process typically involves calculating vibrational frequencies or chemical shifts using DFT and comparing them with experimental data to validate the computational model and aid in the interpretation of spectra.
Non-Linear Optical (NLO) Property Investigations
A thorough search of scientific literature and chemical databases has been conducted to gather information regarding the non-linear optical (NLO) properties of the chemical compound this compound. This investigation aimed to identify computational chemistry and quantum chemical analyses that have characterized its hyperpolarizability and other related NLO parameters.
Despite a comprehensive search, no specific studies detailing the non-linear optical property investigations for this compound were found in the public domain. Consequently, data tables and detailed research findings on this particular subject are not available at this time.
Future computational studies employing methods such as Density Functional Theory (DFT) would be necessary to elucidate the NLO properties of this compound. Such research would typically involve the calculation of parameters like the first-order hyperpolarizability (β), second-order hyperpolarizability (γ), and the dipole moment (μ) to assess its potential for applications in optical materials.
Derivatization Strategies and Their Utility in Analytical and Synthetic Research of 1 2 Chloro 5 Fluorophenyl Ethanol
Derivatization for Enhanced Chromatographic Analysis (e.g., HPLC, GC)
In the realm of analytical chemistry, derivatization of 1-(2-chloro-5-fluorophenyl)ethanol is a key step to improve its behavior in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The inherent polarity of the hydroxyl group can lead to poor peak shape and tailing in GC analysis. To circumvent this, derivatization is employed to convert the alcohol into a more volatile and less polar derivative.
A common and effective method is silylation , where the hydroxyl group is converted into a trimethylsilyl (B98337) (TMS) ether. This is typically achieved by reacting the alcohol with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS ether is significantly more volatile and thermally stable, leading to improved chromatographic performance with sharper, more symmetrical peaks in GC analysis. This allows for more accurate quantification and lower detection limits.
Another strategy, particularly useful for GC-MS analysis, is acylation . Reaction of the alcohol with an acylating agent, like acetyl chloride or benzoyl chloride in the presence of a base such as triethylamine (B128534), yields the corresponding ester. osti.gov These ester derivatives are also more volatile than the parent alcohol and can provide characteristic mass spectral fragmentation patterns, aiding in structural confirmation. osti.gov
For HPLC analysis, derivatization can be employed to introduce a chromophore or fluorophore, enhancing its detectability by UV-Vis or fluorescence detectors, especially when analyzing samples with low concentrations of the analyte.
Table 1: GC-MS Derivatization Strategies for Alcohols
| Derivatization Technique | Reagent Example | Purpose |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability. |
| Acylation | Acetyl chloride | Increases volatility and provides characteristic mass spectra. |
This table provides examples of common derivatization techniques applicable to alcohols for GC-MS analysis.
Formation of Diastereomers for Chiral Analysis and Optical Purity Assessment
As a chiral molecule, this compound exists as a pair of enantiomers. Determining the enantiomeric composition is crucial, particularly in pharmaceutical contexts. A powerful strategy for this is the formation of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by achiral chromatographic methods or distinguished by Nuclear Magnetic Resonance (NMR) spectroscopy. scielo.brnih.gov
This is accomplished by reacting the enantiomeric mixture of the alcohol with a single enantiomer of a chiral derivatizing agent (CDA) . A widely used CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its corresponding acyl chloride. nih.gov The reaction of the (R)- and (S)-enantiomers of this compound with, for example, (R)-Mosher's acid chloride would yield a mixture of two diastereomeric esters: (R,R) and (S,R).
These diastereomers can be distinguished by high-field ¹H or ¹⁹F NMR spectroscopy. researchgate.net The different spatial arrangement of the chiral centers in the diastereomers leads to distinct chemical shifts for corresponding protons or fluorine atoms, allowing for their quantification and thus the determination of the enantiomeric excess (ee) of the original alcohol sample. nih.govfordham.edu
Table 2: Chiral Derivatizing Agents for Alcohols
| Chiral Derivatizing Agent | Resulting Derivative | Analytical Technique |
| Mosher's acid (or its acyl chloride) | Diastereomeric esters | NMR Spectroscopy |
| (S)-Camphorsulfonyl chloride | Diastereomeric sulfonate esters | NMR Spectroscopy |
This table lists examples of chiral derivatizing agents used to form diastereomers from chiral alcohols for analysis.
Functional Group Transformation for Downstream Chemical Transformations
The hydroxyl group of this compound serves as a valuable handle for a variety of functional group transformations, paving the way for the synthesis of a diverse range of derivatives.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2'-chloro-5'-fluoroacetophenone (B1587285). This transformation is a common step in synthetic pathways and can be achieved using a variety of standard oxidizing agents. A product listing for 2'-chloro-5'-fluoroacetophenone confirms its relevance as a synthetic intermediate. sigmaaldrich.com
Etherification: The Williamson ether synthesis is a classic and versatile method for converting alcohols into ethers. wikipedia.orgchemistrytalk.orgmasterorganicchemistry.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. For instance, reacting this compound with a base like sodium hydride followed by treatment with an alkyl halide (e.g., methyl iodide) would yield the corresponding ether. This method is highly effective for synthesizing both symmetrical and asymmetrical ethers. wikipedia.org
Esterification: Beyond derivatization for analytical purposes, esterification can be used to synthesize a variety of ester compounds with potentially different biological activities or physical properties. This can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride). The existence of compounds like 2-(2-chloro-5-fluorophenyl)-2-oxoethyl acetate (B1210297), the acetate ester of the oxidized form, highlights the utility of such transformations in chemical synthesis.
These transformations underscore the importance of this compound as a building block in medicinal and materials chemistry, allowing for the systematic modification of its structure to explore structure-activity relationships and develop new chemical entities.
Role As a Key Synthetic Intermediate and Chiral Building Block in Advanced Organic Synthesis Research
Precursor in the Synthesis of Complex Fluorinated and Chlorinated Organic Molecules for Research
The presence of both chloro and fluoro substituents on the aromatic ring of 1-(2-chloro-5-fluorophenyl)ethanol, combined with a reactive chiral alcohol, makes it a theoretically valuable precursor for a variety of complex organic molecules. The chlorine and fluorine atoms can influence the electronic properties and lipophilicity of target molecules and can also serve as handles for further chemical transformations, such as cross-coupling reactions.
While direct, published examples of complex molecules synthesized specifically from this compound are not extensively documented, its structural motifs are present in various biologically active compounds. For instance, related chloro- and fluoro-substituted aromatic moieties are integral parts of numerous pharmaceuticals. The general synthetic utility of such halogenated chiral alcohols suggests their potential as starting materials in the synthesis of novel heterocyclic compounds, which are a cornerstone of many drug discovery programs. The synthesis of complex molecules often relies on the availability of such versatile building blocks.
Application in the Construction of Chiral Scaffolds and Chiral Building Blocks
Chiral alcohols are fundamental building blocks in asymmetric synthesis, serving as starting points for the creation of enantiomerically pure compounds. This compound, particularly in its enantiopure forms, is recognized for its potential in the construction of sophisticated chiral scaffolds. These scaffolds are three-dimensional molecular frameworks that can be elaborated into a variety of target molecules, including chiral ligands for asymmetric catalysis or complex drug candidates.
The hydroxyl group can be readily converted into other functional groups or used as a point of attachment for extending the molecular structure. While specific, widely reported applications of this compound in the construction of complex chiral scaffolds are limited in the available literature, the principles of synthetic chemistry support its utility in this area. For example, chiral amino alcohols, which can be synthesized from chiral alcohols, are privileged scaffolds in medicinal chemistry and are used in the synthesis of chiral ligands for asymmetric reactions. The development of new chiral ligands is an active area of research, and building blocks like this compound are valuable starting points.
Research on New Reaction Development Utilizing this compound as a Model Substrate
The development of new synthetic methodologies often involves the use of model substrates to test the scope and limitations of a new reaction. While this compound possesses the necessary functionality to serve as a model substrate in various transformations, such as etherification, esterification, or substitution reactions, there is limited specific reporting of its use for this purpose in the development of novel chemical reactions.
However, research into the synthesis of this compound has provided insights into reaction conditions and catalyst stability. For example, in the biocatalytic reduction of the corresponding ketone, both the substrate (o-chloroacetophenone) and the product (this compound) were found to be toxic to the whole-cell biocatalyst, limiting the reaction's efficiency. nih.gov Such studies, while not developing a new reaction with the ethanol (B145695) as a substrate, contribute to a deeper understanding of reaction parameters and limitations in systems involving such halogenated aromatic compounds. nih.gov
Contribution to Methodological Advancements in Asymmetric Synthesis of Related Compounds
The most significant contribution of this compound to the field of organic synthesis has been in the context of methodological advancements in asymmetric synthesis, particularly through biocatalysis. The demand for enantiomerically pure chiral alcohols has driven research into efficient and selective methods for their production. The asymmetric reduction of the prochiral ketone, 2'-chloro-5'-fluoroacetophenone (B1587285), to yield enantiopure (S)- or (R)-1-(2-chloro-5-fluorophenyl)ethanol has been a focus of these efforts.
This research has led to significant progress in the application of alcohol dehydrogenases (ADHs) and whole-cell biocatalysts for the synthesis of chiral alcohols. dicp.ac.cn These biocatalytic methods offer several advantages over traditional chemical synthesis, including high enantioselectivity, mild reaction conditions, and reduced environmental impact. dicp.ac.cn
One notable study focused on the bioprocess development for the synthesis of (S)-1-(2-chlorophenyl)ethanol, a structurally related compound. nih.gov The research highlighted the challenges of substrate and product toxicity and demonstrated that a comprehensive approach to bioprocess engineering, including in situ substrate supply and product removal, could significantly improve productivity. nih.gov The findings from this study are directly applicable to the synthesis of this compound and represent a methodological advancement in the production of this class of chiral alcohols.
The table below summarizes key findings from research on the asymmetric synthesis of related chiral alcohols, which have informed the methodological advancements for producing this compound.
| Catalyst System | Substrate | Product | Key Findings | Reference |
| Lactobacillus curvatus (whole cell) | 1-(2-chlorophenyl)ethanone | (S)-1-(2-chlorophenyl)ethanol | High yield and excellent enantiomeric excess (>99%); demonstrates the potential of whole-cell biocatalysts for the synthesis of related chiral alcohols. | dicp.ac.cn |
| Candida tenuis xylose reductase (in E. coli) | o-Chloroacetophenone | (S)-1-(2-chlorophenyl)ethanol | Overcame substrate and product toxicity through process intensification, including in situ substrate supply and product removal, leading to a 21-fold improvement in productivity. | nih.gov |
These studies showcase how research focused on the synthesis of this compound and its analogs has contributed to the broader field of asymmetric synthesis by refining biocatalytic techniques and addressing key challenges in their industrial application.
Q & A
Q. What are the most reliable synthetic routes for 1-(2-chloro-5-fluorophenyl)ethanol, and how can reaction conditions be optimized?
The compound can be synthesized via reduction of its ketone precursor, 1-(2-chloro-5-fluorophenyl)ethanone, using sodium borohydride (NaBH₄) or catalytic hydrogenation. Evidence suggests that enantioselective synthesis may employ biocatalysts like ketoreductases for chiral resolution . Optimization involves:
- Temperature control : Maintaining 0–5°C during NaBH₄ reduction to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance yield compared to protic solvents.
- Catalyst screening : Palladium-based catalysts (Pd/C) for hydrogenation require inert atmospheres to prevent dehalogenation .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the alcohol moiety (δ ~1.5 ppm for CH3, δ ~4.8 ppm for OH) and aryl substituents (δ ~7.0–7.5 ppm for fluorinated/chlorinated aromatic protons) .
- IR : O–H stretching (~3200–3400 cm⁻¹) and C–Cl/C–F vibrations (600–800 cm⁻¹) .
- Mass spectrometry : Molecular ion [M+H]<sup>+</sup> at m/z 188.6 (calculated for C8H7ClFO).
Q. What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential release of toxic vapors (halogenated byproducts).
- First-aid measures : Immediate rinsing with water for eye/skin exposure; activated charcoal for ingestion .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved, and what chiral analysis methods are recommended?
Q. What structural modifications enhance the biological activity of this compound derivatives?
Derivatization at the hydroxyl or aromatic positions influences activity:
-
Esterification : Acetylation improves lipophilicity, enhancing membrane permeability.
-
Halogen substitution : Adding bromine at the 4-position increases antibacterial potency .
-
SAR Table :
Derivative Modification Bioactivity (IC₅₀, μM) Parent compound None 120 ± 5 4-Bromo derivative Br at C4 45 ± 3 Acetylated derivative OAc group 90 ± 6
Q. How should researchers address contradictory data in catalytic reduction yields for this compound?
Discrepancies in reported yields (40–85%) may arise from:
Q. What computational methods predict the environmental impact of this compound?
- QSAR models : Estimate biodegradability (BIOWIN) and ecotoxicity (ECOSAR).
- Molecular docking : Assess binding affinity to environmental receptors (e.g., soil enzymes).
- PBT/vPvB assessment : Low bioaccumulation potential due to moderate logP (~2.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
